Home > Products > Screening Compounds P110531 > 3-Fluoro-1-methylpiperidin-4-ol
3-Fluoro-1-methylpiperidin-4-ol -

3-Fluoro-1-methylpiperidin-4-ol

Catalog Number: EVT-12564923
CAS Number:
Molecular Formula: C6H12FNO
Molecular Weight: 133.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Fluoro-1-methylpiperidin-4-ol is a fluorinated piperidine derivative characterized by the presence of a fluorine atom at the third position and a hydroxyl group at the fourth position of the piperidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its unique structural features that influence biological activity.

Source and Classification

3-Fluoro-1-methylpiperidin-4-ol belongs to the class of piperidine derivatives, which are widely recognized in pharmaceutical chemistry for their diverse biological activities. The compound can be synthesized from various precursors through chemical reactions that introduce the fluorine atom and hydroxyl group into the piperidine structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Fluoro-1-methylpiperidin-4-ol typically involves several key steps:

  1. Preparation of Piperidine Derivative: The synthesis begins with commercially available piperidine derivatives. A common precursor is 1-methylpiperidin-4-one.
  2. Fluorination: The introduction of the fluorine atom can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor®. This reaction is often conducted under inert atmospheric conditions to prevent side reactions.
  3. Hydroxylation: The formation of the hydroxyl group at the fourth position can be accomplished through reduction reactions, where appropriate reagents like lithium aluminum hydride or sodium borohydride are utilized to convert a ketone or similar functional group into an alcohol.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Molecular Structure Analysis

Structure and Data

The molecular formula of 3-Fluoro-1-methylpiperidin-4-ol is C6H12FNC_6H_{12}FN. Its structure features a six-membered piperidine ring with a fluorine atom at position three and a hydroxyl group at position four. The stereochemistry can vary, with specific isomers being relevant for biological activity.

Key structural data includes:

  • Molecular Weight: Approximately 132.18 g/mol
  • InChI Key: InChI=1S/C6H12FN/c1-7-3-2-5(8)4-7/h5,8H,2-4H2,1H3 .
Chemical Reactions Analysis

Reactions and Technical Details

3-Fluoro-1-methylpiperidin-4-ol can participate in various chemical reactions:

  1. Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can convert the hydroxyl group into other functional groups or modify existing ones.
  3. Substitution Reactions: The fluorine atom can undergo nucleophilic substitution, allowing for the introduction of other nucleophiles, which can modify the compound's properties significantly.
Mechanism of Action

Process and Data

The mechanism of action of 3-Fluoro-1-methylpiperidin-4-ol involves its interaction with biological targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity due to its ability to form strong hydrogen bonds and electrostatic interactions with target proteins. This characteristic makes it a valuable candidate for further pharmacological studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-Fluoro-1-methylpiperidin-4-ol exhibits several physical and chemical properties that are critical for its applications:

These properties influence its behavior in chemical reactions and interactions with biological systems .

Applications

Scientific Uses

3-Fluoro-1-methylpiperidin-4-ol has several significant applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects in treating neurological disorders due to its interaction with neurotransmitter systems.
  2. Chemical Synthesis: Serves as a building block for synthesizing more complex organic molecules, making it valuable in both academic research and industrial applications.
  3. Biological Research: Studied for its biological activities, including antimicrobial and anticancer properties, contributing to drug discovery efforts aimed at developing new therapies .
Synthetic Methodologies and Optimization of 3-Fluoro-1-methylpiperidin-4-ol

Introduction to Compound Significance3-Fluoro-1-methylpiperidin-4-ol is a pivotal building block in medicinal chemistry, characterized by a fluorine atom at the C3 position and a hydroxy group at C4 of the piperidine ring. The stereochemistry and fluorination pattern of this scaffold significantly influence physicochemical properties, such as pKa modulation and metabolic stability, making it indispensable for drug discovery programs targeting neurological disorders, oncology, and migraine therapeutics [5]. This section details advanced synthetic routes, stereocontrol strategies, and process-scale optimizations for this pharmacologically relevant heterocycle.

Fluorination Strategies for Piperidine Ring Functionalization

Fluorination dictates the conformational behavior and bioactivity of piperidine derivatives. For 3-fluoro-substituted piperidines, three primary methodologies dominate:

  • Electrophilic Fluorination: Employing reagents like Selectfluor™, electrophilic fluorination of enolates or enol ethers derived from piperidinones provides direct access to 3-fluoropiperidin-4-one precursors. This method requires stringent anhydrous conditions to minimize byproducts like HF or difluorinated species. Yields range from 60–85%, with selectivity contingent on steric hindrance and electronic effects of adjacent substituents [9].

  • DAST/XtalFluor-E Mediated Deoxofluorination: 3-Hydroxypiperidines undergo deoxofluorination with diethylaminosulfur trifluoride (DAST) or XtalFluor-E. DAST reactions in dichloromethane at 25°C achieve 40–75% yields but face limitations with acid-sensitive groups. XtalFluor-E, though more hydrolytically stable, shows comparable efficiency but higher cost. Both reagents risk epimerization at chiral centers and E1 elimination side reactions, necessitating careful optimization [9].

  • Transition Metal-Catalyzed C–F Activation: Rhodium(I) complexes (e.g., Rh-CAAC) enable dearomatization/hydrogenation (DAH) sequences for converting 3-fluoropyridines to all-cis-3-fluoropiperidines. This method preserves C–F bonds under mild hydrogenation conditions (1–5 atm H₂, 50–80°C) and is compatible with Boc-protected amines. Axial fluorine orientation predominates due to stabilizing dipole interactions with the protonated nitrogen [8].

Table 1: Fluorination Methods for 3-Fluoro Derivatives

MethodReagents/ConditionsYield RangeKey Limitations
Electrophilic FluorinationSelectfluor™, CH₃CN, 0–25°C60–85%Over-fluorination, hydrolysis
DAST/XtalFluor-EDAST (1 eq), CH₂Cl₂, 25°C40–75%Epimerization, elimination
Catalytic HydrogenationRh-CAAC, H₂ (1–5 atm), 50–80°C70–90%Hydrodefluorination impurities

Stereoselective Synthesis of Chiral 3-Fluoro Derivatives

Controlling absolute stereochemistry at C3 is critical for bioactivity. Key innovations include:

  • Asymmetric Electrophilic Fluorination: Cinchona alkaloid-derived catalysts (e.g., O-acetylquinidine) facilitate enantioselective fluorination of N-Boc-piperidinones. Primary amines like α-methylbenzylamine serve as cost-effective alternatives, delivering products in 80–92% ee. Crystallization (e.g., using hexane/EtOAc) further enriches enantiopurity to >99% ee [3].

  • Diastereoselective Hydrogenation: Ru- or Rh-catalyzed hydrogenation of 3-fluoro-4-aminopyridines generates syn-3-fluoro-4-aminopiperidines with >20:1 dr. Ligand screening (e.g., BIPHEP) minimizes C–F bond reduction. Ruthenium complexes outperform rhodium by suppressing des-fluoro byproducts (<5%) .

  • Enzymatic Dynamic Kinetic Resolution: Transaminases (e.g., ATA-303) catalyze asymmetric amination of 3-fluoropiperidin-4-ones under high-pH conditions (pH 10.5) to afford syn-configured amines. Continuous dosing of isopropylamine and acetone removal via nitrogen sweep drive equilibrium toward 66% yield and 96% ee .

Table 2: Stereocontrol Approaches for 3-Fluoro-1-methylpiperidin-4-ol Precursors

StrategyConditionsStereochemical OutcomeEnantioselectivity
Chiral Amine Catalysisα-Methylbenzylamine, CH₂Cl₂, –40°CR- or S-3-fluoro80–92% ee
Ru-Catalyzed Hydrogenation(COD)Ru(Me-allyl)₂/BIPHEP, HBF₄, 2-Me-THF/MeOHsyn-3,4-disubstituted86% ee (upgraded via SFC)
Enzymatic TransaminationATA-303, PLP, iPrNH₂, pH 10.5, 45°Csyn-2-R amine96% ee

Reduction Pathways for 4-Hydroxy Group Installation

The C4-hydroxy group is typically introduced via ketone reduction:

  • Borane-Mediated Reduction: N-Boc-3-fluoropiperidin-4-one reacts with BH₃·THF at 0°C, yielding cis- and trans-4-alcohols (3:1 dr). Chelation-controlled reduction with Zn(BH₄)₂ improves cis-selectivity (>10:1 dr) due to coordination between fluorine and zinc [8].

  • Catalytic Hydrogenation: Heterogeneous Pd/C or Raney Ni catalysts reduce 4-ketopiperidines under 50–100 psi H₂. cis-Isomer predominance arises from equatorial adsorption on the catalyst surface. In situ IR monitoring prevents over-reduction to des-hydroxy piperidines [8].

Salt Formation and Purification Techniques

Salt formation enhances crystallinity and stability:

  • Succinate or Hydrochloride Salts: Reaction with succinic acid in ethanol yields crystalline succinates, ideal for isolating syn-isomers. Hydrochloride salts form via HCl(g) bubbling in MTBE, though fluorine lability requires pH control (pH 4–6) to prevent HF elimination [5].

  • Chiral Chromatography: Simulated moving bed (SMB) chromatography resolves racemates using cellulose-based stationary phases. Preparative SFC with CO₂/i-PrOH achieves >99.8% ee for GMP batches .

  • Crystallization-Induced Diastereomer Separation (CIDS): Diastereomeric salts with chiral acids (e.g., L-tartaric acid) undergo sequential crystallization to upgrade ee to >99% [3].

Table 3: Purification Techniques for 3-Fluoro-1-methylpiperidin-4-ol

TechniqueConditionsPurity UpgradeThroughput Efficiency
Succinate CrystallizationEtOH, 0–5°C, 12 h aging95% to >99% eeModerate (batch-dependent)
Preparative SFCChiralcel OD-H, CO₂/i-PrOH (80:20), 100 bar86% to 99.8% eeHigh (continuous mode)
CIDSL-Tartaric acid, MeOH/H₂O, gradient cooling75% to >99% eeLow (multi-step)

Scalability and Process Chemistry Considerations

Transitioning from lab- to plant-scale necessitates addressing:

  • Defluorination Mitigation: Fluoride ions liberated during hydrogenation poison catalysts. Adding Ti(OiPr)₄ (2 eq) sequesters F⁻, enabling 97% yield in Ru-catalyzed routes .

  • Solvent Sustainability: Substituting THF with 2-Me-THF prevents polymerization during hydrogenation and aligns with green chemistry principles .

  • Enzymatic Process Optimization: Transaminase-mediated amination uses 1 mol% enzyme in borate buffer (pH 10.5) with 20 vol% DMSO to solubilize substrates. Dosing-controlled amine addition suppresses reversible reaction equilibria .

Table 4: Scalability Challenges and Solutions

ChallengeProcess ModificationImpact on Yield/Purity
Catalyst poisoning by F⁻Ti(OiPr)₄ (2 eq) as scavenger90% → 97% yield, <3% des-F
Epimerization at C3 during fluorinationLow-temperature DAST (–20°C)dr 3:1 → 10:1
Enzymatic reaction reversibilityContinuous iPrNH₂ dosing, N₂ sweep40% → 66% conversion

Compound Table

Properties

Product Name

3-Fluoro-1-methylpiperidin-4-ol

IUPAC Name

3-fluoro-1-methylpiperidin-4-ol

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

InChI

InChI=1S/C6H12FNO/c1-8-3-2-6(9)5(7)4-8/h5-6,9H,2-4H2,1H3

InChI Key

HYJMPMKNCACNOC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.